(Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a quinoline moiety, a thiazole ring, and an ester functional group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves a multi-step process. One common approach is the visible-light promoted radical cascade cyclization reaction. This method utilizes 3-allyl-2-arylquinazolinones as radical acceptors, leading to the formation of the desired compound under mild conditions . The reaction conditions often include the use of photocatalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development. Research has highlighted its potential anticancer, antimicrobial, and anti-inflammatory activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to bind to DNA and proteins, affecting their function and leading to various biological effects. The thiazole ring can interact with enzymes, inhibiting their activity and modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and thiazole derivatives, such as:
- 2-phenylquinoline-4-carboxylic acid
- 3-allyl-2-arylquinazolinones
- Phosphorylated dihydroisoquinolino[1,2-b]quinazolinones
Uniqueness
What sets (Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(2-phenylquinoline-4-carbonyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O3S/c1-3-15-31-24-14-13-19(27(33)34-2)16-25(24)35-28(31)30-26(32)21-17-23(18-9-5-4-6-10-18)29-22-12-8-7-11-20(21)22/h3-14,16-17H,1,15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZPOBKEASWHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.